molecular formula C11H21NO3S B6986960 N-(1-oxothiolan-1-ylidene)-4-propan-2-yloxybutanamide

N-(1-oxothiolan-1-ylidene)-4-propan-2-yloxybutanamide

Cat. No.: B6986960
M. Wt: 247.36 g/mol
InChI Key: LLEGEUDMKGARPL-UHFFFAOYSA-N
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Description

N-(1-oxothiolan-1-ylidene)-4-propan-2-yloxybutanamide is a chemical compound with a unique structure that includes a thiolane ring and a butanamide moiety

Properties

IUPAC Name

N-(1-oxothiolan-1-ylidene)-4-propan-2-yloxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-10(2)15-7-5-6-11(13)12-16(14)8-3-4-9-16/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEGEUDMKGARPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCC(=O)N=S1(=O)CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxothiolan-1-ylidene)-4-propan-2-yloxybutanamide typically involves the reaction of a thiolane derivative with a butanamide precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-oxothiolan-1-ylidene)-4-propan-2-yloxybutanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiolane derivatives with different oxidation states.

    Substitution: The butanamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of butanamide derivatives with different functional groups.

Scientific Research Applications

N-(1-oxothiolan-1-ylidene)-4-propan-2-yloxybutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-oxothiolan-1-ylidene)-4-propan-2-yloxybutanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]-3-phenylpropanamide
  • 2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide
  • 2-Chloro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]acetamide

Uniqueness

N-(1-oxothiolan-1-ylidene)-4-propan-2-yloxybutanamide is unique due to its specific structural features, such as the combination of a thiolane ring and a butanamide moiety

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